4-Fluorobenzenesulfonyl isocyanate

Catalog No.
S1898251
CAS No.
3895-25-8
M.F
C7H4FNO3S
M. Wt
201.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzenesulfonyl isocyanate

CAS Number

3895-25-8

Product Name

4-Fluorobenzenesulfonyl isocyanate

IUPAC Name

4-fluoro-N-(oxomethylidene)benzenesulfonamide

Molecular Formula

C7H4FNO3S

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H

InChI Key

FHMRJRSOWRCSKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C=O

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C=O

FSI is synthesized from readily available starting materials, making it a convenient reagent for organic chemists []. Its significance lies in its ability to introduce a sulfonamide moiety (SO2NR2) onto various substrates through efficient coupling reactions []. This functional group modification plays a crucial role in drug discovery and material science research [].

Origin

FSI is not naturally occurring and is synthesized in laboratories.


Molecular Structure Analysis

FSI possesses a distinct molecular structure with key features contributing to its reactivity (refer to PubChem for structure image []):

  • Fluorophenyl ring: The presence of a fluorine atom on the phenyl ring introduces an electron-withdrawing effect, influencing the reactivity of the isocyanate group.
  • Sulfonyl group (SO2): This electron-withdrawing group activates the adjacent isocyanate moiety, making it more susceptible to nucleophilic attacks.
  • Isocyanate group (NCO): This functional group acts as the electrophilic center, readily reacting with nucleophiles containing N-H bonds (amines) or O-H bonds (alcohols) to form sulfonamides [].

Chemical Reactions Analysis

FSI is primarily involved in coupling reactions where it acts as a sulfonylating agent. Here are some notable reactions:

  • N-Sulfonylation of amines: FSI reacts with primary or secondary amines to form N-substituted sulfonamides [].
FSI + RNH2 -> R-SO2-NH-R + CO2 (where R is an alkyl or aryl group) []
  • C-Sulfonylation: Under specific conditions, FSI can react with certain nucleophiles containing C-H bonds to form C-sulfonylated products.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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